molecular formula C15H17NO2S B6540956 N-{[1-(thiophen-2-yl)cyclopentyl]methyl}furan-2-carboxamide CAS No. 1060214-54-1

N-{[1-(thiophen-2-yl)cyclopentyl]methyl}furan-2-carboxamide

Cat. No.: B6540956
CAS No.: 1060214-54-1
M. Wt: 275.4 g/mol
InChI Key: OMBXFKVKIMNJCD-UHFFFAOYSA-N
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Description

N-{[1-(thiophen-2-yl)cyclopentyl]methyl}furan-2-carboxamide is an organic compound that features a furan ring, a thiophene ring, and a cyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(thiophen-2-yl)cyclopentyl]methyl}furan-2-carboxamide typically involves the following steps:

    Formation of the cyclopentyl group: The cyclopentyl group is synthesized through a cyclization reaction.

    Attachment of the thiophene ring: The thiophene ring is introduced via a coupling reaction with the cyclopentyl group.

    Formation of the furan ring: The furan ring is synthesized separately and then coupled with the thiophene-cyclopentyl intermediate.

    Amidation reaction: The final step involves the formation of the carboxamide group through an amidation reaction with the furan ring.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(thiophen-2-yl)cyclopentyl]methyl}furan-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives.

Scientific Research Applications

N-{[1-(thiophen-2-yl)cyclopentyl]methyl}furan-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    N-{[1-(thiophen-2-yl)cyclopentyl]methyl}furan-2-carboxamide analogs: These compounds have similar structures but differ in the substituents on the furan or thiophene rings.

    Thiophene derivatives: Compounds that contain the thiophene ring but differ in other structural aspects.

    Furan derivatives: Compounds that contain the furan ring but differ in other structural aspects.

Uniqueness

This compound is unique due to its specific combination of the furan, thiophene, and cyclopentyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(1-thiophen-2-ylcyclopentyl)methyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c17-14(12-5-3-9-18-12)16-11-15(7-1-2-8-15)13-6-4-10-19-13/h3-6,9-10H,1-2,7-8,11H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBXFKVKIMNJCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=CC=CO2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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